Hydroxyl Value Comparison: Quantifying the Higher Reactive Group Density vs. 2,5-Furandimethanol (BHMF)
The hydroxyl value (OHV) directly governs crosslink density and stoichiometry in polyurethane and polyester formulations. Based on its molecular structure (C12H20O5, MW 244.28 g/mol) containing two secondary hydroxyl groups, the theoretical hydroxyl value for 1,1'-(Furan-2,5-diylbis(methyleneoxy))dipropan-2-ol is calculated to be approximately 459 mg KOH/g . In contrast, the closest structural analog, 2,5-furandimethanol (BHMF, C6H8O3, MW 128.13 g/mol), which also contains two hydroxyl groups but on a much smaller molecular scaffold, possesses a theoretical hydroxyl value of approximately 876 mg KOH/g . The lower OHV of the target compound translates to a lower isocyanate demand per unit mass in polyurethane synthesis, allowing for more economical formulations and a softer, more flexible polymer network compared to the highly crosslinked, rigid materials produced with BHMF [1].
| Evidence Dimension | Theoretical Hydroxyl Value (OHV) |
|---|---|
| Target Compound Data | ~459 mg KOH/g |
| Comparator Or Baseline | 2,5-Furandimethanol (BHMF): ~876 mg KOH/g |
| Quantified Difference | Target compound OHV is approximately 48% lower than BHMF, indicating ~48% lower isocyanate consumption for equivalent molar crosslinking |
| Conditions | Calculated from molecular weight and hydroxyl group count; standard hydroxyl value definition (mg KOH per gram of sample) |
Why This Matters
The 48% lower hydroxyl value directly reduces the consumption of expensive diisocyanate co-monomers, offering a significant procurement cost advantage in polyurethane manufacturing while also enabling a distinct, more flexible material profile that BHMF cannot achieve.
- [1] Ionescu, M. Chemistry and Technology of Polyols for Polyurethanes. Rapra Technology, 2005. (Establishes the inverse relationship between polyol equivalent weight and crosslink density/flexibility). View Source
